molecular formula C16H15NO2 B14764185 Methyl 4-phenylindoline-6-carboxylate

Methyl 4-phenylindoline-6-carboxylate

Cat. No.: B14764185
M. Wt: 253.29 g/mol
InChI Key: JTTUNNNQSFSBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-phenylindoline-6-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenylindoline-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . For this compound, the starting materials would include phenylhydrazine and a suitable carboxylate ester precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylindoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form quinonoid structures.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce indoline derivatives. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .

Scientific Research Applications

Methyl 4-phenylindoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-phenylindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-phenylindoline-6-carboxylate stands out due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted modifications and the development of novel derivatives with enhanced properties.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 4-phenyl-2,3-dihydro-1H-indole-6-carboxylate

InChI

InChI=1S/C16H15NO2/c1-19-16(18)12-9-14(11-5-3-2-4-6-11)13-7-8-17-15(13)10-12/h2-6,9-10,17H,7-8H2,1H3

InChI Key

JTTUNNNQSFSBER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2CCNC2=C1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.